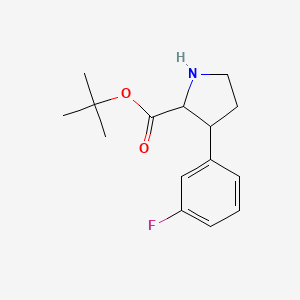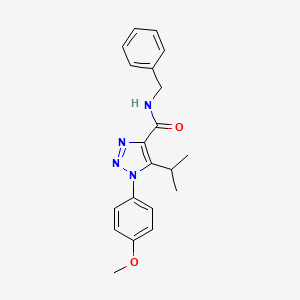![molecular formula C23H14ClN3O2 B2899647 (E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide CAS No. 301312-35-6](/img/structure/B2899647.png)
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The chemical structure of TAK-659 is characterized by the presence of a furan ring, a quinoline ring, and a cyano group. This compound has shown promising results in various studies and has potential applications in the treatment of several diseases.
Mécanisme D'action
TAK-659 works by inhibiting the activity of certain enzymes called kinases. Kinases play a crucial role in the regulation of cell growth and proliferation. TAK-659 specifically targets kinases that are involved in the growth and survival of cancer cells and the activation of B cells in autoimmune diseases. By inhibiting these kinases, TAK-659 can prevent the growth of cancer cells and reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and JAK3. By inhibiting these kinases, TAK-659 can prevent the growth and survival of cancer cells and reduce the activation of B cells in autoimmune diseases. TAK-659 has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its specificity for certain kinases. This makes it an effective treatment option for diseases that are caused by the overactivation of these kinases. However, TAK-659 also has some limitations. It has a short half-life, which means that it needs to be administered frequently. Additionally, TAK-659 can cause side effects, such as gastrointestinal disturbances and liver toxicity.
Orientations Futures
There are several future directions for the research of TAK-659. One area of research is in the development of more potent and selective kinase inhibitors. Another area of research is in the combination of TAK-659 with other drugs to enhance its efficacy. Additionally, there is a need for more studies to investigate the potential applications of TAK-659 in other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in the treatment of various diseases. Its specificity for certain kinases makes it an effective treatment option for diseases that are caused by the overactivation of these kinases. Further research is needed to investigate the potential applications of TAK-659 in other diseases and to develop more potent and selective kinase inhibitors.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps. The first step involves the synthesis of 3-chlorophenylfuran-2-carbaldehyde, which is then reacted with 2-cyano-N-quinolin-5-amine to form (E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various diseases. One of the major areas of research is in the treatment of cancer. TAK-659 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the activation of B cells, which play a crucial role in the development of autoimmune diseases.
Propriétés
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-17-5-1-4-15(12-17)22-10-9-18(29-22)13-16(14-25)23(28)27-21-8-2-7-20-19(21)6-3-11-26-20/h1-13H,(H,27,28)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWPMIEUNMQO-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

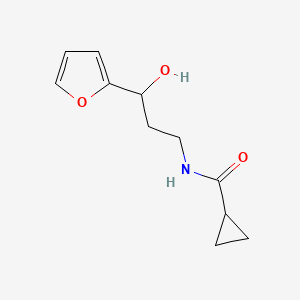



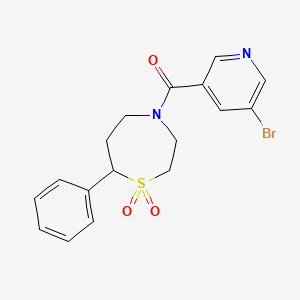
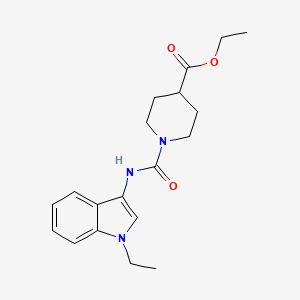
![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)

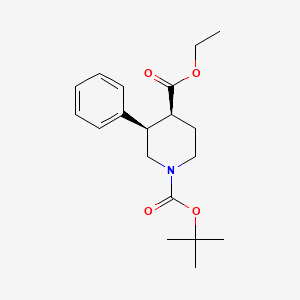
![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)
